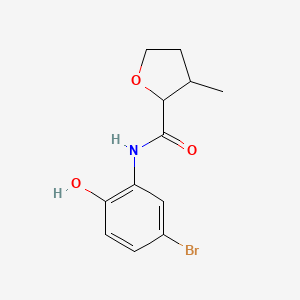![molecular formula C11H17BrN2O B7640848 1-[(5-Bromo-4-methylpyridin-2-yl)-methylamino]-2-methylpropan-2-ol](/img/structure/B7640848.png)
1-[(5-Bromo-4-methylpyridin-2-yl)-methylamino]-2-methylpropan-2-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[(5-Bromo-4-methylpyridin-2-yl)-methylamino]-2-methylpropan-2-ol, also known as BRD-3168, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields.
Wissenschaftliche Forschungsanwendungen
1-[(5-Bromo-4-methylpyridin-2-yl)-methylamino]-2-methylpropan-2-ol has shown promising results in various scientific research applications. One of its primary applications is in the field of chemical biology, where it is used as a chemical probe to study the function of proteins. Specifically, this compound has been found to selectively inhibit the activity of protein arginine methyltransferase 5 (PRMT5), an enzyme that plays a critical role in various cellular processes, including gene expression, RNA processing, and DNA damage repair.
Wirkmechanismus
The mechanism of action of 1-[(5-Bromo-4-methylpyridin-2-yl)-methylamino]-2-methylpropan-2-ol involves the inhibition of PRMT5 activity by binding to its active site. This results in the reduction of protein arginine methylation, which subsequently affects the function of various proteins involved in cellular processes.
Biochemical and Physiological Effects
The inhibition of PRMT5 activity by this compound has been found to have various biochemical and physiological effects. For instance, it has been shown to induce cell death in cancer cells, which suggests its potential as an anticancer agent. Additionally, it has been found to enhance the efficacy of certain chemotherapy drugs, such as cisplatin and doxorubicin.
Vorteile Und Einschränkungen Für Laborexperimente
One of the primary advantages of using 1-[(5-Bromo-4-methylpyridin-2-yl)-methylamino]-2-methylpropan-2-ol in lab experiments is its selectivity towards PRMT5. This allows for the specific study of the function of this enzyme and its associated proteins. However, one of the limitations of using this compound is its relatively low potency, which requires the use of high concentrations in experiments.
Zukünftige Richtungen
There are various future directions for the research of 1-[(5-Bromo-4-methylpyridin-2-yl)-methylamino]-2-methylpropan-2-ol. One potential direction is the development of more potent analogs of the compound that can be used in lower concentrations. Additionally, further research is needed to fully understand the effects of this compound on cellular processes and its potential applications in various fields, including cancer research and drug development.
Conclusion
In conclusion, this compound is a chemical compound that has shown significant potential in various scientific research applications. Its selectivity towards PRMT5 makes it a valuable tool for studying the function of this enzyme and its associated proteins. Further research is needed to fully understand the effects of this compound and its potential applications in various fields.
Synthesemethoden
The synthesis of 1-[(5-Bromo-4-methylpyridin-2-yl)-methylamino]-2-methylpropan-2-ol involves the reaction of 5-bromo-4-methylpyridin-2-amine with 2-methyl-2-propanol in the presence of a base. The resulting product is then purified using column chromatography to obtain the final compound.
Eigenschaften
IUPAC Name |
1-[(5-bromo-4-methylpyridin-2-yl)-methylamino]-2-methylpropan-2-ol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17BrN2O/c1-8-5-10(13-6-9(8)12)14(4)7-11(2,3)15/h5-6,15H,7H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MJOFXENDVKHPJX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC=C1Br)N(C)CC(C)(C)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17BrN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-(6-Oxaspiro[4.5]decan-9-yl)-3-(4-pyrrolidin-1-ylbutan-2-yl)urea](/img/structure/B7640767.png)
![N-[3-(tetrazol-1-yl)phenyl]-1-benzofuran-2-sulfonamide](/img/structure/B7640772.png)

![4-(cyanomethyl)-N-[1-(3-fluorophenoxy)propan-2-yl]benzamide](/img/structure/B7640791.png)
![N-[1-(aminomethyl)cyclopentyl]but-3-ene-1-sulfonamide;hydrochloride](/img/structure/B7640793.png)
![Methyl 2-[3-[[4-fluoro-2-(trifluoromethyl)benzoyl]amino]pyrazol-1-yl]acetate](/img/structure/B7640797.png)
![N-[3-(aminomethyl)pentan-3-yl]-1-benzofuran-2-sulfonamide;hydrochloride](/img/structure/B7640799.png)
![N-[[3-(methylsulfamoylmethyl)phenyl]methyl]-1-propan-2-ylpyrrole-2-carboxamide](/img/structure/B7640813.png)
![2-[(5-Methyl-4-propyl-1,2,4-triazol-3-yl)methylsulfanyl]-5-phenyl-1,3-oxazole](/img/structure/B7640822.png)

![3-[(5-Ethyl-3-methylfuran-2-carbonyl)amino]propanoic acid](/img/structure/B7640826.png)
![[2-Amino-1-[[ethyl(methyl)sulfamoyl]amino]ethyl]cyclohexane;hydrochloride](/img/structure/B7640836.png)
![5-[[4-(Furan-2-yl)-4-hydroxybutan-2-yl]amino]pyridine-2-carbonitrile](/img/structure/B7640855.png)
![N-[[4-(ethylsulfonylamino)phenyl]methyl]-1-propan-2-ylpyrrole-2-carboxamide](/img/structure/B7640869.png)